4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a fluorinated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-b]pyridine, featuring a fluorine atom at the 4-position and an amine group at the 6-position
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fgfr1, 2, and 3 .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly fgfr1, 2, and 3, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect fgfr signaling pathways, which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .
Biochemical Analysis
Biochemical Properties
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs results in the inhibition of the receptor’s kinase activity, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells . It achieves this by interfering with cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Furthermore, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. The compound also affects gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFR kinase activity . By binding to the ATP-binding site of the receptor, the compound prevents the phosphorylation of tyrosine residues, which is essential for receptor activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore essential for maximizing the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells can influence its activity and effectiveness. Additionally, the compound’s distribution in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes. It may also be targeted to specific organelles, such as the nucleus or mitochondria, depending on the presence of targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the fluorine and amine groups. One common synthetic route involves the cyclization of a suitable precursor, such as a pyridine derivative, under specific reaction conditions, including the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The reactions involving this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can be further utilized in various applications, such as the development of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is structurally similar to other fluorinated pyridines and pyrrolopyridines. Some similar compounds include:
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: This compound differs by the position of the fluorine atom.
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: The fluorine atom is located at the 3-position.
2-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: The fluorine atom is located at the 2-position.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the positional variation of the fluorine atom.
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAKZOQASHGXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272592 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-89-4 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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